- Proceedings of the National Academy of Sciences of the United States of America'Drosophila melanogaster nonribosomal peptide synthetase Ebony encodes an atypical condensation domain' By IzorA, Thierry et al, 2019 , vol.116(8), # 4 p.2913-2918

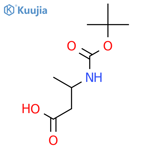

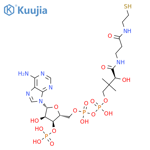

Cas no 53859-16-8 (Coenzyme A, S-[(3S)-3-aminobutanoate])

![Coenzyme A, S-[(3S)-3-aminobutanoate] structure](https://ja.kuujia.com/scimg/cas/53859-16-8x500.png)

53859-16-8 structure

商品名:Coenzyme A, S-[(3S)-3-aminobutanoate]

CAS番号:53859-16-8

MF:C25H43N8O17P3S

メガワット:852.638607263565

CID:5598755

Coenzyme A, S-[(3S)-3-aminobutanoate] 化学的及び物理的性質

名前と識別子

-

- Coenzyme A, S-(3-aminobutanoate), (S)-

- L-3-Aminobutyryl coenzyme A

- L-3-Aminobutyryl-CoA

- Coenzyme A, S-[(3S)-3-aminobutanoate]

-

- インチ: 1S/C25H43N8O17P3S/c1-13(26)8-16(35)54-7-6-28-15(34)4-5-29-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,36-37H,4-10,26H2,1-3H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t13-,14+,18+,19+,20-,24+/m0/s1

- InChIKey: CCSDHAPTHIKZLY-VKBDFPRVSA-N

- ほほえんだ: O[C@@H]1[C@@H]([C@@H](COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)C[C@@H](N)C)O[C@H]1N1C=NC2=C(N=CN=C12)N)OP(O)(O)=O

Coenzyme A, S-[(3S)-3-aminobutanoate] 合成方法

合成方法 1

はんのうじょうけん

1.1R:R:Et3N, S:DMF, 15 min, rt

1.2R:Et3N, S:DMF, rt; 15 h, rt

2.1R:F3CCO2H, R:S:H2O, 1 h, rt

1.2R:Et3N, S:DMF, rt; 15 h, rt

2.1R:F3CCO2H, R:S:H2O, 1 h, rt

リファレンス

Coenzyme A, S-[(3S)-3-aminobutanoate] Raw materials

Coenzyme A, S-[(3S)-3-aminobutanoate] Preparation Products

Coenzyme A, S-[(3S)-3-aminobutanoate] 関連文献

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

-

Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869

53859-16-8 (Coenzyme A, S-[(3S)-3-aminobutanoate]) 関連製品

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量